Elmex

Description

Properties

CAS No. |

37357-55-4 |

|---|---|

Molecular Formula |

C43H95F2N3O3 |

Molecular Weight |

740.2 g/mol |

IUPAC Name |

2-[3-[bis(2-hydroxyethyl)amino]propyl-octadecylamino]ethanol;hexadecan-1-amine;dihydrofluoride |

InChI |

InChI=1S/C27H58N2O3.C16H35N.2FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28(22-25-30)20-18-21-29(23-26-31)24-27-32;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;;/h30-32H,2-27H2,1H3;2-17H2,1H3;2*1H |

InChI Key |

GBVKIUSFVYOQEA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCN(CCCN(CCO)CCO)CCO.CCCCCCCCCCCCCCCCN.F.F |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(CCCN(CCO)CCO)CCO.CCCCCCCCCCCCCCCCN.F.F |

Other CAS No. |

37357-55-4 |

Synonyms |

Elmex Elmex gelee Elmex protector N-octadecyltrimethylenediamine-N,N,N'-tris(2-ethanol)dihydrofluoride Olaflu |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Mechanism of Amine Fluoride in Enamel Remineralization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amine fluorides represent a unique class of organic fluorides that have demonstrated significant efficacy in the prevention of dental caries and the promotion of enamel remineralization. Their distinct molecular structure, characterized by a hydrophilic amine head and a hydrophobic hydrocarbon tail, imparts surfactant properties that govern their mode of action. This technical guide provides an in-depth exploration of the mechanisms through which amine fluorides interact with the tooth surface, dental pellicle, and oral bacteria to facilitate enamel repair. It summarizes key quantitative data from in-vitro and in-vivo studies, details common experimental protocols for evaluating their efficacy, and presents visual diagrams of the core processes to offer a comprehensive resource for the scientific community.

Introduction: The Unique Chemistry of Amine Fluorides

Unlike inorganic fluorides such as sodium fluoride (NaF) or sodium monofluorophosphate (SMFP), amine fluorides are organic compounds where the fluoride ion is bound to an organic fatty acid amine fragment.[1] This structure gives them a cationic and amphiphilic nature, behaving as surfactants in the oral environment.[1][2] This property allows them to reduce the surface tension of saliva, leading to the formation of a homogeneous film over all oral surfaces, including tooth enamel.[1] This rapid and even distribution ensures that the fluoride is readily available where it is needed most.[1] The long hydrocarbon chain contributes to a prolonged retention time on the enamel surface, preventing rapid rinsing by saliva and thus extending the availability of the active fluoride ions.[1][2]

Mechanism of Enamel Remineralization

The primary role of any fluoride agent in caries prevention is to shift the demineralization-remineralization equilibrium towards remineralization.[3][4] Amine fluorides accomplish this through a multi-step process that is enhanced by their chemical nature.

Enhanced Fluoride Uptake and Formation of Calcium Fluoride Depot

Due to their surfactant properties, amine fluorides spread evenly across the tooth surface, forming a stable molecular layer.[1][5] The slightly acidic pH of amine fluoride formulations facilitates a rapid reaction between the fluoride ions and the calcium in the enamel, leading to the formation of calcium fluoride (CaF₂) globules on the enamel surface.[1][6] This CaF₂ layer acts as a crucial fluoride reservoir.[1] The amount of this tooth-bound fluoride has been shown to increase with the acidity of the amine fluoride solution.[7]

Under cariogenic conditions, when the pH in the oral cavity drops due to bacterial acid production, this CaF₂ layer dissolves, releasing a high concentration of fluoride ions directly at the site of demineralization.[1][8] This localized release of fluoride significantly enhances the reprecipitation of calcium and phosphate ions from saliva back into the enamel crystal lattice.[9]

The remineralization process results in the formation of fluorapatite [Ca₅(PO₄)₃F] or fluoridated hydroxyapatite [Ca₅(PO₄)₃(OH,F)], which is chemically more stable and more resistant to acid attack than the original hydroxyapatite [Ca₅(PO₄)₃(OH)].[4][10]

Interaction with the Salivary Pellicle

The acquired salivary pellicle is a thin proteinaceous film that forms on the tooth surface and plays a dual role in either protecting the enamel or facilitating bacterial adhesion. Amine fluoride has been shown to interact with and modify the properties of the salivary pellicle.[11] The cationic amine fluoride molecules can adsorb onto the negatively charged pellicle, altering its surface charge and roughness.[11] This interaction can make the pellicle more resistant to acid attack and may reduce the adhesion of cariogenic bacteria.[11][12]

Antibacterial Activity of Amine Fluoride

Beyond its role in remineralization, amine fluoride exhibits significant antibacterial properties, contributing to its anti-caries efficacy.[13][14]

Direct Effects on Cariogenic Bacteria

The cationic nature of amine fluorides leads to an electrostatic interaction with the negatively charged surfaces of bacteria such as Streptococcus mutans.[11][15] This interaction can disrupt the bacterial cell membrane and interfere with metabolic processes.[15] Furthermore, the fluoride ion itself can inhibit key bacterial enzymes involved in glycolysis, such as enolase, thereby reducing acid production.[3][16] This dual action of the amine and fluoride components results in a potent antimicrobial effect.[1]

Biofilm Inhibition

Amine fluorides have been shown to reduce the viability of dental plaque biofilms.[11] They can significantly decrease the adhesion and growth of mutans streptococci on the salivary pellicle.[11][15] The combination of amine fluoride with stannous fluoride has been found to be particularly effective in reducing plaque accumulation and gingivitis.[17][18]

Quantitative Data and Comparative Efficacy

In-vitro studies have consistently demonstrated the superior performance of amine fluoride in enamel remineralization compared to inorganic fluorides.

Table 1: Comparative Enamel Microhardness After Demineralization and Remineralization

| Fluoride Agent | Mean Microhardness (Vickers Hardness Number - VHN) | Statistical Significance (p-value) |

| Baseline | 357.23 - 358.41 | - |

| After Demineralization | 332.37 - 333.11 | - |

| Sodium Fluoride (NaF) | 348.58 | p > 0.05 (compared to baseline) |

| Amine Fluoride (AmF) | 362.73 | p < 0.01 (compared to NaF), p > 0.05 (compared to baseline) |

Data synthesized from an in-vitro study comparing the effects of NaF and AmF dentifrices on enamel microhardness.[19] The results indicate that while NaF treatment did not fully restore the initial enamel hardness, amine fluoride treatment resulted in a statistically significant increase in microhardness, even surpassing the baseline level.[19]

Table 2: Salivary Fluoride Bioavailability

| Fluoride Formulation | Peak Salivary Fluoride Concentration (ppm) (Immediately after brushing) |

| Sodium Fluoride (NaF) | 100.0 - 264.0 |

| Amine Fluoride (AmF) | 70.0 - 183.0 |

Data from a clinical study assessing fluoride content in saliva after brushing with NaF and amine fluoride toothpastes.[8] While immediately after brushing, NaF showed slightly higher peak concentrations, both formulations demonstrated a rapid increase in salivary fluoride, which returned to baseline levels after approximately 360 minutes.[8] No significant overall difference in bioavailability in saliva or plaque was found between NaF and amine fluoride over the 6-hour period.[8]

Experimental Protocols

In-vitro Enamel Remineralization Study

A common methodology to assess the remineralizing potential of fluoride agents involves a cyclic demineralization-remineralization model.

-

Sample Preparation: Caries-free extracted human premolars or bovine enamel blocks are used. A specific area on the enamel surface is defined, often by an acid-resistant varnish, creating an experimental window.[20]

-

Initial Demineralization: The samples are immersed in a demineralizing solution (e.g., hydroxyethylcellulose solution at pH 4.8) for a specified period (e.g., 72 hours) to create artificial caries-like lesions.[9][20]

-

pH Cycling: The demineralized samples are then subjected to a pH cycling regimen to simulate the dynamic oral environment. This typically involves alternating immersion in:

-

Analysis: After the cycling period (e.g., 7 days), the enamel samples are sectioned and analyzed using various techniques:

-

Polarized Light Microscopy (PLM): To assess changes in the porous volume of the lesion body.[20]

-

Vickers Microhardness Test: To measure the surface hardness of the enamel.[9][19]

-

Energy-Dispersive X-ray Spectroscopy (EDX): For quantitative elemental analysis of calcium, phosphorus, and fluoride content in the enamel.[20]

-

Scanning Electron Microscopy (SEM): To visualize the surface morphology and the formation of CaF₂ precipitates.[6]

-

Conclusion

The mechanism of action of amine fluoride in enamel remineralization is a complex and multifaceted process that leverages its unique physicochemical properties. Its surfactant nature ensures efficient delivery and prolonged retention of fluoride on the tooth surface, leading to the formation of a stable calcium fluoride reservoir that enhances remineralization under acidic challenges. Concurrently, its antibacterial properties help to control the cariogenic biofilm, addressing the root cause of dental caries. The quantitative evidence from comparative studies underscores its high efficacy, often superior to that of inorganic fluorides, in restoring enamel microhardness. For researchers and professionals in drug development, a thorough understanding of these mechanisms is paramount for the formulation of advanced and effective oral care products. The experimental protocols outlined provide a basis for the continued investigation and optimization of fluoride-based therapies for the prevention and treatment of dental caries.

References

- 1. Amine fluoride - Wikipedia [en.wikipedia.org]

- 2. Effect of organic versus inorganic fluoride on enamel microhardness: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oralhealthgroup.com [oralhealthgroup.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. researchgate.net [researchgate.net]

- 8. Fluoride bioavailability in saliva and plaque - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Effects of amine fluoride on biofilm growth and salivary pellicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antibacterial activity of dental gels containing combinations of amine fluoride, stannous fluoride, and chlorhexidine against cariogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. karger.com [karger.com]

- 16. Antimicrobial actions of fluoride for oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of amine fluoride/stannous fluoride-containing toothpaste and mouthrinsings on dental plaque, gingivitis, plaque and enamel F-accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of amine fluoride/stannous fluoride toothpaste and mouthrinse on dental plaque accumulation and gingival health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparative evaluation and effect of organic and inorganic fluoride dentifrices on enamel microhardness: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of pH of amine fluoride containing toothpastes on enamel remineralization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Prophylactic Power of Olaflur: A Deep Dive into its Biochemical Tango with Hydroxyapatite

For Immediate Release

GOTHENBURG, Sweden – October 30, 2025 – In the intricate world of preventative dentistry, the efficacy of topical fluoride agents is paramount. Among these, the amine fluoride olaflur has distinguished itself through its unique biochemical properties and potent interaction with hydroxyapatite, the primary mineral component of tooth enamel. This technical guide delves into the core scientific principles governing olaflur's mechanism of action, offering researchers, scientists, and drug development professionals a comprehensive understanding of its role in dental caries prevention.

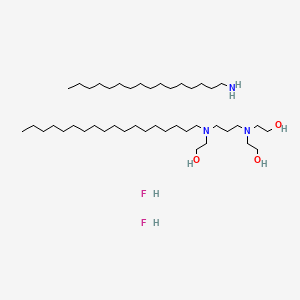

Biochemical Profile of Olaflur

Olaflur, chemically known as N',N'-(dihydroxyethyl)-N-octadecyl-1,3-diaminopropane dihydrofluoride, is an organic amine fluoride. Its molecular structure, featuring a long, lipophilic hydrocarbon chain and a hydrophilic amine head group, bestows upon it surfactant-like properties. This amphiphilic nature is central to its mechanism of action, enabling it to form a cohesive film on the enamel surface. This film not only ensures a prolonged and targeted delivery of fluoride ions but also reduces the surface tension of saliva, facilitating the wetting of the tooth surface.

The Crucial Interaction: Olaflur and Hydroxyapatite

The primary therapeutic effect of olaflur is mediated through its interaction with hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂]. This interaction is a multifaceted process involving adsorption, ion exchange, and the formation of new mineral phases.

Adsorption and Film Formation: The positively charged amine groups of olaflur exhibit a strong affinity for the negatively charged phosphate groups on the hydroxyapatite surface. This electrostatic attraction, coupled with the hydrophobic interactions of the octadecyl chain, leads to the rapid adsorption of olaflur and the formation of a stable, homogenous layer on the enamel.

Fluoride Delivery and Ion Exchange: Once adsorbed, the fluoride ions associated with the olaflur molecule are strategically positioned at the enamel-saliva interface. This high local concentration of fluoride drives the ion exchange process, where hydroxyl (OH⁻) groups in the hydroxyapatite lattice are replaced by fluoride (F⁻) ions. This conversion results in the formation of fluorapatite [Ca₁₀(PO₄)₆F₂], a mineral that is significantly less soluble in acidic conditions than the original hydroxyapatite.

Formation of a Calcium Fluoride-Like Layer: In addition to fluorapatite formation, the interaction of olaflur with hydroxyapatite leads to the precipitation of a calcium fluoride-like layer on the enamel surface. This layer acts as a pH-controlled reservoir of fluoride ions. During an acid challenge from cariogenic bacteria, the pH drops, causing this layer to dissolve and release fluoride ions, which in turn inhibits demineralization and promotes remineralization.

Quantitative Insights into Olaflur's Efficacy

While precise binding constants and adsorption isotherm parameters for olaflur are not extensively reported in publicly available literature, comparative studies consistently demonstrate its superior performance over inorganic fluoride compounds like sodium fluoride (NaF).

Table 1: Comparative Fluoride Uptake in Enamel

| Fluoride Compound | Fluoride Concentration | Treatment Duration | Fluoride Uptake (µg/cm²) | Reference |

| Amine Fluoride (Olaflur) | 1% F⁻ | 3 min (3 successive days) | Superior to 0.25% AmF | [1] |

| Amine Fluoride (Olaflur) | 0.5% F⁻ | 3 min (3 successive days) | Superior to 0.25% AmF | [1] |

| Amine Fluoride (Olaflur) | 1250 ppm F⁻ (toothpaste) + 250 ppm F⁻ (mouthrinse) | 20 days | Significantly higher than NaMFP | [2] |

| Sodium Monofluorophosphate (NaMFP) | 1250 ppm F⁻ (toothpaste) | 20 days | - | [2] |

Table 2: Effect on Enamel Microhardness

| Treatment Group | Condition | Mean Vickers Hardness Number (VHN) | Statistical Significance | Reference |

| Amine Fluoride (AmF) | Post-remineralization | Statistically significant increase compared to NaF | p < 0.01 | [3] |

| Sodium Fluoride (NaF) | Post-remineralization | - | - | [3] |

These studies highlight that amine fluorides lead to a more substantial and sustained increase in enamel fluoride content and hardness compared to their inorganic counterparts.[2][3]

Experimental Protocols for Assessing Olaflur-Hydroxyapatite Interaction

A thorough investigation of olaflur's interaction with hydroxyapatite necessitates a combination of surface-sensitive analytical techniques and in vitro remineralization models.

In Vitro Fluoride Uptake Assay

This protocol quantifies the amount of fluoride incorporated into enamel or hydroxyapatite samples following treatment with olaflur.

Experimental workflow for determining fluoride uptake.

Methodology:

-

Sample Preparation: Sound human or bovine enamel slabs, or synthetic hydroxyapatite discs, are prepared with a standardized surface area. Artificial caries-like lesions can be created by immersion in a demineralizing solution (e.g., acetate buffer at pH 4.5).

-

Treatment: Samples are immersed in olaflur solutions of varying concentrations for a defined period. Control groups are treated with inorganic fluoride solutions (e.g., NaF) or deionized water.

-

Fluoride Analysis: After treatment, the samples are thoroughly rinsed. The surface layer of enamel is removed using an acid etch technique (e.g., with perchloric acid) or a microbiopsy. The fluoride concentration in the resulting solution is measured using a fluoride ion-selective electrode (ISE).

Surface Characterization Techniques

This combination of techniques provides high-resolution imaging of the enamel surface and elemental analysis of the surface composition.

Workflow for SEM and EDX analysis.

Methodology:

-

Sample Preparation: Enamel samples are treated with olaflur as described above.

-

SEM Imaging: The samples are mounted on stubs, coated with a conductive material (e.g., gold or carbon), and imaged using a scanning electron microscope to visualize surface morphology changes, such as the formation of mineral deposits.

-

EDX Analysis: An energy-dispersive X-ray spectrometer coupled with the SEM is used to determine the elemental composition of the enamel surface, specifically quantifying the relative amounts of calcium, phosphorus, and fluorine.

XPS is a powerful surface-sensitive technique that provides detailed information about the chemical states of the elements on the enamel surface.

Methodology:

-

Sample Preparation: Olaflur-treated hydroxyapatite or enamel samples are placed in an ultra-high vacuum chamber.

-

Analysis: The sample surface is irradiated with X-rays, causing the emission of photoelectrons. The kinetic energy of these electrons is measured to determine their binding energy, which is characteristic of the element and its chemical environment. This allows for the identification of fluorapatite and calcium fluoride on the surface.

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules and crystal lattices, making it suitable for identifying the mineral phases present on the enamel surface.

Methodology:

-

Sample Preparation: Olaflur-treated samples are placed under a Raman microscope.

-

Analysis: A laser is focused on the sample surface, and the inelastically scattered light is collected. The resulting Raman spectrum will show characteristic peaks for hydroxyapatite, fluorapatite, and calcium fluoride, allowing for their identification and relative quantification.

The Mechanism of Action: A Visual Representation

The interaction of olaflur with hydroxyapatite can be visualized as a sequential process leading to enhanced enamel resistance.

Interaction of olaflur with hydroxyapatite.

Conclusion

Olaflur's unique biochemical properties, particularly its amphiphilic nature, facilitate the formation of a stable film on the tooth surface, leading to efficient and sustained fluoride delivery. The subsequent interaction with hydroxyapatite results in the formation of less soluble fluorapatite and a protective calcium fluoride-like layer. This dual mechanism of action underscores olaflur's efficacy as a potent agent in the prevention of dental caries. Further quantitative studies on its binding kinetics and adsorption characteristics will provide an even deeper understanding and pave the way for the development of next-generation topical fluoride therapies.

References

In Vitro Antimicrobial Effects of Amine Fluoride on Oral Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine fluorides are a unique class of fluoride compounds characterized by their amphiphilic nature, possessing a hydrophobic alkyl chain and a hydrophilic, positively charged amine group, in addition to the fluoride ion. This structure confers not only anti-caries properties through the promotion of remineralization and reduction of enamel solubility but also significant antimicrobial activity against a broad spectrum of oral bacteria. This technical guide provides an in-depth overview of the in vitro antimicrobial effects of amine fluoride, focusing on its mechanism of action, efficacy against key oral pathogens, and detailed experimental protocols for its evaluation.

Mechanism of Action

The primary antimicrobial mechanism of amine fluoride is attributed to its cationic, surface-active properties. Unlike inorganic fluorides, which primarily exert their antimicrobial effects through enzymatic inhibition within the bacterial cell, amine fluorides act directly on the bacterial cell membrane.[1][2][3]

The proposed mechanism involves a multi-step process:

-

Electrostatic Attraction: The positively charged amine headgroup is electrostatically attracted to the negatively charged components of the bacterial cell wall and membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[3][4]

-

Hydrophobic Interaction: Following the initial electrostatic binding, the long hydrophobic alkyl chain of the amine fluoride molecule inserts into the hydrophobic core of the bacterial cytoplasmic membrane.[1][3]

-

Membrane Disruption: This insertion disrupts the integrity of the lipid bilayer, leading to increased membrane permeability. This disruption results in the dissipation of the membrane potential, leakage of essential intracellular components like ions and ATP, and ultimately, cell death.[1][2][5]

This membrane-active mechanism is advantageous as it is less susceptible to the development of bacterial resistance compared to antibiotics that target specific metabolic pathways.

dot

Figure 1: Proposed mechanism of antimicrobial action of amine fluoride.

Antimicrobial Efficacy: Quantitative Data

The in vitro antimicrobial activity of amine fluoride has been evaluated against a range of oral bacteria, including cariogenic species and periodontal pathogens. The following tables summarize the available quantitative data.

Table 1: Minimum Inhibitory Concentrations (MIC) of Amine Fluoride Against Planktonic Oral Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Streptococcus mutans | Various | 45 - 130 | [1](--INVALID-LINK--) |

| Streptococcus sobrinus | 6715 | ~100x lower than for biofilms | [6](--INVALID-LINK--) |

| Actinomyces naeslundii | Various | Data not readily available | |

| Porphyromonas gingivalis | ATCC 33277 | Data not readily available | |

| Fusobacterium nucleatum | ATCC 25586 | Data not readily available | |

| Gram-positive plaque bacteria | Various | Generally more sensitive | [1](--INVALID-LINK--) |

| Gram-negative plaque bacteria | Various | Generally less sensitive | [1](--INVALID-LINK--) |

Table 2: Antimicrobial Effects of Amine Fluoride on Oral Biofilms

| Bacterial Species/Biofilm Type | Biofilm Model | Amine Fluoride Concentration | Effect | Reference |

| Streptococcus mutans C180-2 | High-throughput active attachment model | Various | Significant reduction in viability | [3](--INVALID-LINK--) |

| Polymicrobial (saliva-derived) | High-throughput active attachment model | Various | Less reduction in viability compared to S. mutans biofilms | [3](--INVALID-LINK--) |

| Streptococcus sobrinus 6715 | Hydroxyapatite bead model | Various | Decreased viability with increasing concentration | [6](--INVALID-LINK--) |

| Streptococcus sanguis | Constant Depth Film Fermenter (CDFF) | Not specified | Less susceptible than planktonic cultures |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method for determining the MIC of amine fluoride against planktonic oral bacteria.

dot

Figure 2: Workflow for MIC determination of amine fluoride.

Materials:

-

Amine fluoride stock solution

-

Appropriate broth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)

-

Sterile 96-well microtiter plates

-

Standardized bacterial culture

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test bacterium in the appropriate broth to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the amine fluoride stock solution in the broth medium.

-

Inoculate each well containing the diluted amine fluoride with the standardized bacterial suspension.

-

Include a positive control well (broth and bacteria, no amine fluoride) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours. For anaerobic bacteria, incubation should be carried out in an anaerobic chamber.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of amine fluoride that completely inhibits visible bacterial growth.

In Vitro Biofilm Model and Treatment

This protocol describes the formation of an in vitro oral biofilm and subsequent treatment with amine fluoride.

dotdot digraph "Biofilm_Protocol_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Substrate_Prep" [label="1. Prepare substrate\n(e.g., hydroxyapatite discs,\nglass slides)", fillcolor="#FBBC05", fontcolor="#202124"]; "Pellicle_Formation" [label="2. Coat substrate with\nsterile saliva to form\na pellicle", fillcolor="#FBBC05", fontcolor="#202124"]; "Inoculation" [label="3. Inoculate with single-species\nor multi-species bacterial\nsuspension", fillcolor="#FBBC05", fontcolor="#202124"]; "Biofilm_Growth" [label="4. Incubate under controlled\nconditions (e.g., 24-96 hours)\nto allow biofilm formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Treatment" [label="5. Treat mature biofilms\nwith amine fluoride solutions\nfor a defined period", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Analysis" [label="6. Analyze biofilm viability\n(CFU counts, metabolic assays)\nand structure (microscopy)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Substrate_Prep"; "Substrate_Prep" -> "Pellicle_Formation"; "Pellicle_Formation" -> "Inoculation"; "Inoculation" -> "Biofilm_Growth"; "Biofilm_Growth" -> "Treatment"; "Treatment" -> "Analysis"; "Analysis" -> "End"; }

References

- 1. Cationic Amphiphiles, a New Generation of Antimicrobials Inspired by the Natural Antimicrobial Peptide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amphiphilic Cationic Macromolecules Highly Effective Against Multi-Drug Resistant Gram-Positive Bacteria and Fungi With No Detectable Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From design to application: amphiphilic copolymers as antimicrobial materials - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00335K [pubs.rsc.org]

- 4. The antimicrobial peptides and their potential clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Membrane-Active Cyclic Amphiphilic Peptides: Broad-Spectrum Antibacterial Activity Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Arginine's Frontier: A Technical Guide to Oral Biofilm Disruption and pH Modulation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the mechanisms by which L-arginine disrupts oral biofilms and modulates pH, establishing its role as a significant agent in preventive oral care. By harnessing the metabolic activities of the oral microbiome, arginine offers a prebiotic approach to maintaining a healthy oral ecosystem, shifting pathogenic biofilms toward a non-cariogenic state. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual pathways to support further research and development in this promising field.

Core Mechanism: The Arginine Deiminase System (ADS)

The primary mechanism of action for arginine is its catabolism by specific oral bacteria through the Arginine Deiminase System (ADS). This metabolic pathway is a cornerstone of oral pH homeostasis and is found in many commensal streptococci but is notably absent or less active in key cariogenic pathogens like Streptococcus mutans.

The ADS pathway consists of three core enzymatic reactions:

-

Arginine Deiminase (ArcA): Converts L-arginine into citrulline and the first molecule of ammonia (NH₃).

-

Ornithine Carbamoyltransferase (ArcB): Converts citrulline and inorganic phosphate into ornithine and carbamoyl phosphate.

-

Carbamate Kinase (ArcC): Converts carbamoyl phosphate into a second molecule of ammonia and carbon dioxide (CO₂), while generating one molecule of ATP.

The net result is the production of two molecules of ammonia and one molecule of ATP per molecule of arginine consumed. The ammonia rapidly sequesters protons to form ammonium (NH₄⁺), directly neutralizing acids produced by sugar fermentation and raising the pH of the oral biofilm.[1] This pH modulation creates an environment less favorable for acid-tolerant cariogenic bacteria and more conducive to the growth of health-associated commensal species.[1]

References

A Technical Guide to the Synergistic Effects of Amine Fluoride and Arginine in Dental Caries Prevention

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dental caries remains a significant global health issue, traditionally managed with fluoride-based interventions.[1][2] While effective, fluoride primarily addresses the demineralization-remineralization balance of tooth enamel.[3][4] A growing body of evidence highlights the synergistic potential of combining fluoride with L-arginine, a naturally occurring amino acid. This combination presents a dual-action approach: fluoride enhances enamel's acid resistance and promotes remineralization, while arginine modulates the oral biofilm's ecology to create a less cariogenic environment.[1][5] This technical guide provides an in-depth analysis of the mechanisms, quantitative efficacy, and experimental validation of this synergistic combination for advanced caries prevention.

Mechanisms of Action

The enhanced anti-caries efficacy of amine fluoride and arginine formulations stems from their complementary, multi-faceted mechanisms targeting both the tooth surface and the oral microbiome.

Amine Fluoride: Enhancing Enamel Resistance

Fluoride's primary role is to shift the demineralization-remineralization equilibrium in favor of remineralization. It achieves this by:

-

Formation of Fluorapatite: Fluoride ions incorporate into the hydroxyapatite crystal lattice of enamel, forming fluorapatite. This new mineral is less soluble in acidic conditions than hydroxyapatite, making the enamel more resistant to acid attacks from cariogenic bacteria.[3]

-

Inhibition of Demineralization: During an acid challenge, fluoride present in the plaque fluid adsorbs to the crystal surface, inhibiting the dissolution of enamel minerals.[3]

-

Enhancement of Remineralization: Fluoride acts as a catalyst, attracting calcium and phosphate ions from saliva to rebuild and repair demineralized enamel crystals.[3][6]

Arginine: Modulating the Oral Biofilm

Arginine's primary mechanism is the modulation of the oral biofilm's pH and microbial composition through its metabolism by certain oral bacteria via the Arginine Deiminase System (ADS).[5][7][8]

-

Alkali Production: Arginolytic bacteria within the dental plaque metabolize arginine to produce ammonia (NH₃).[5][8]

-

pH Neutralization: The generated ammonia rapidly complexes with protons (H⁺) to form ammonium ions (NH₄⁺), which neutralizes the glycolytic acids produced by cariogenic bacteria. This action raises the pH of the biofilm, counteracting the acidic conditions necessary for enamel demineralization.[5][7]

-

Ecological Shift: By maintaining a more neutral pH, arginine creates an environment that is less favorable for acid-tolerant (aciduric) pathogenic bacteria like Streptococcus mutans and more favorable for health-associated, alkali-producing commensal species such as Streptococcus sanguis.[8][9] This shifts the biofilm ecology towards a less cariogenic state.[10]

The Synergy of Combined Action

The combination of amine fluoride and arginine results in a synergistic effect that surpasses the efficacy of either agent alone.[1][11] Arginine's biofilm-modifying and pH-neutralizing properties create an oral environment that is more conducive to the remineralizing actions of fluoride.[2] Essentially, arginine tackles the "bacterial" component of caries, while fluoride strengthens the "tooth" component. This dual approach inhibits demineralization, promotes remineralization, and fosters a healthier, less cariogenic oral microbiome.[1]

Quantitative Data Presentation

Multiple in vitro and clinical studies have quantified the superior efficacy of arginine-fluoride combinations compared to fluoride-only formulations. The data below is compiled from key studies.

Table 1: In Vitro Remineralization and Fluoride Uptake

| Parameter | 2% Arginine + NaF | NaF Only | Deionized Water | p-value | Source(s) |

| Mean Mineral Gain (g/cm³) | 0.40 ± 0.07 | - | - | < 0.001 | [11][12] |

| Percent Remineralization (%) | 27.91 ± 4.66 | - | - | < 0.001 | [11][12] |

| Median Ca/P Ratio | 1.60 | - | 1.53 | 0.029 | [11][12] |

| Mean Surface Fluorine (%) | 1.51 ± 0.14 | 1.02 ± 0.28 | - | < 0.001 | [11][12] |

| Enamel Fluoride Uptake (µg/cm²) | 6.84 ± 1.59 | 5.22 ± 1.88 | - | < 0.001 | [11][12] |

| Data from a 10-day pH-cycling model on artificial enamel caries lesions. |

Table 2: Clinical Efficacy in Caries Prevention (2-Year Study)

| Formulation | Caries Increment (DMFS) | Percent Reduction vs. Control | p-value | Source(s) |

| 1.5% Arginine + 1450 ppm MFP | - | 21.0% | < 0.05 | [2] |

| 1450 ppm NaF (Positive Control) | - | - | - | [2] |

| DMFS: Decayed, Missing, or Filled Surfaces. The study involved over 5,500 children. |

Table 3: In Vitro Biofilm Modulation (3-Species Biofilm)

| Parameter | 2% Arginine + NaF | NaF Only | p-value | Source(s) |

| S. mutans Proportion (%) | Significantly Lower | Higher | < 0.05 | [9] |

| S. sanguis Proportion (%) | Maintained/Enriched | Maintained | > 0.05 | [9] |

| S. gordonii Proportion (%) | Maintained/Enriched | Maintained | > 0.05 | [9] |

| gtfB Gene Expression | Significantly Downregulated | - | - | [9] |

| This study demonstrates the ecological shift induced by the arginine-fluoride combination. |

Experimental Protocols

The efficacy of amine fluoride and arginine formulations has been validated through a hierarchy of testing models, from controlled laboratory settings to large-scale clinical trials.

In Vitro pH-Cycling Model for Remineralization

This model simulates the dynamic pH changes in the oral cavity to assess the potential of a formulation to inhibit demineralization and promote remineralization.[13][14]

Methodology:

-

Specimen Preparation: Enamel or dentin blocks are prepared from bovine or human teeth, and baseline surface microhardness is measured.

-

Artificial Caries Creation: Specimens are immersed in a demineralizing solution (e.g., containing acetate buffer, calcium, and phosphate at pH 4.5-5.0) to create artificial caries-like lesions.

-

pH-Cycling Regimen: A daily cycle is performed for 7-14 days, consisting of:

-

Demineralization: Immersion in the demineralizing solution for several hours.

-

Treatment: Exposure to slurries of the test dentifrices (e.g., 2% Arginine + NaF, NaF only) for a short duration (e.g., 1-3 minutes), twice daily.[3][11]

-

Remineralization: Immersion in an artificial saliva solution for the remaining period.

-

-

Analysis: Post-cycling, specimens are analyzed for:

In Vitro Multi-Species Biofilm Model

This model is used to study the effects of anti-caries agents on the composition and virulence of dental plaque.[15][16]

Methodology:

-

Specimen Preparation: Sintered hydroxyapatite (sHA) discs are used as a substrate for biofilm growth.

-

Inoculation: Discs are inoculated with a consortium of oral bacteria, typically including a cariogenic species (S. mutans) and commensal, alkali-producing species (S. sanguis, S. gordonii).[9]

-

Biofilm Growth: The inoculated discs are incubated in a growth medium, often supplemented with sucrose to promote a cariogenic environment, for 24-72 hours.

-

Treatment: The mature biofilms are treated with supernatants or slurries of the test dentifrices.

-

Analysis:

-

Bacterial Viability: Assessed using assays like WST-8 or live/dead staining with Confocal Laser Scanning Microscopy (CLSM).[9]

-

Bacterial Composition: Quantified using quantitative Polymerase Chain Reaction (qPCR) to determine the proportions of different bacterial species.[9]

-

Gene Expression: RNA is isolated from the biofilm, and reverse-transcription PCR (RT-PCR) is used to analyze the expression of key virulence genes (e.g., gtfB for exopolysaccharide production) and arginine metabolism genes (e.g., arcA).[9]

-

Biofilm Structure: Visualized using Scanning Electron Microscopy (SEM).[9]

-

Randomized Controlled Clinical Trials (RCTs)

RCTs are the gold standard for confirming the clinical efficacy of a new formulation.

Methodology:

-

Study Design: Typically a double-blind, randomized, parallel-group design is used, comparing the test dentifrice (e.g., 1.5% Arginine + 1450 ppm Fluoride) to a positive control (e.g., 1450 ppm Fluoride alone).[1]

-

Participants: A large cohort of subjects, often children or adults at moderate to high risk for caries, is recruited.[1][2]

-

Intervention: Subjects are provided with their assigned toothpaste and instructed to use it unsupervised for the duration of the study (e.g., 1-2 years).

-

Assessment: Caries are assessed at baseline and at regular intervals (e.g., 1 and 2 years) using standardized methods:

-

Visual-Tactile Examination: To score decayed, missing, and filled teeth/surfaces (DMFT/DMFS).

-

Quantitative Light-induced Fluorescence (QLF): To measure changes in the volume and fluorescence of early (non-cavitated) caries lesions.[1]

-

-

Statistical Analysis: Caries increments between the test and control groups are compared to determine statistically significant differences in efficacy.

Signaling Pathway: The Arginine Deiminase System (ADS)

The ADS is a three-enzyme pathway central to arginine's anti-caries effect. It catabolizes L-arginine to produce ornithine, carbon dioxide, and, crucially, two molecules of ammonia, which raises the local pH.

Conclusion and Future Directions

The combination of amine fluoride and arginine represents a significant advancement in caries prevention, moving beyond simple enamel fortification to actively modulate the oral biofilm. The synergistic mechanisms—pH neutralization and ecological modulation by arginine, coupled with enhanced remineralization by fluoride—provide a robust, dual-action defense against dental caries.[1][2] Quantitative data from a range of experimental models consistently demonstrate the superior efficacy of this combination over fluoride alone.

For drug development professionals, this technology offers a proven platform for creating next-generation oral care products with enhanced anti-caries benefits. Future research should focus on optimizing arginine concentrations for different populations, exploring its synergy with other fluoride compounds, and further elucidating its long-term impact on the stability and resilience of the oral microbiome.

References

- 1. pages.ada.org [pages.ada.org]

- 2. pages.ada.org [pages.ada.org]

- 3. rjor.ro [rjor.ro]

- 4. Procedures for establishing efficacy of antimicrobial agents for chemotherapeutic caries prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pages.ada.org [pages.ada.org]

- 6. youtube.com [youtube.com]

- 7. Oral Arginine Metabolism May Decrease the Risk for Dental Caries in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The combined antimicrobial effect of arginine and fluoride toothpaste - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. daneshyari.com [daneshyari.com]

- 12. The combined enamel remineralization potential of arginine and fluoride toothpaste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocols to Study Dental Caries In Vitro: pH Cycling Models [pubmed.ncbi.nlm.nih.gov]

- 14. Protocols to Study Dental Caries In Vitro: pH Cycling Models | Springer Nature Experiments [experiments.springernature.com]

- 15. In vitro biofilm models to study dental caries: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dental Biofilm and Laboratory Microbial Culture Model for Cariology Research IADR Abstract Archives [iadr.abstractarchives.com]

Early-Stage Research on the Bioavailability of Fluoride from Elmex Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early-stage research into the bioavailability of fluoride from various Elmex® formulations. This compound® products, known for their use of amine fluoride (AmF), are a subject of interest for understanding the delivery and activity of fluoride ions in the oral environment. This document synthesizes available quantitative data, details experimental protocols, and visualizes research workflows to serve as a resource for professionals in dental research and product development.

Quantitative Data on Fluoride Bioavailability

The bioavailability of fluoride from this compound® formulations has been assessed through various in vitro and in vivo studies. Key metrics include the concentration of fluoride in saliva following product use and the release of fluoride from the product matrix into different solutions.

Salivary Fluoride Concentration

In vivo studies measuring fluoride levels in saliva provide a direct indication of the fluoride available for interaction with dental hard tissues.

Table 1: Salivary Fluoride Concentration After Use of this compound® Gelée (12,500 ppm F⁻)

| Time Point | Treatment Group | Mean Fluoride Concentration (ppm ± SD) |

| 15 minutes | No Rinsing | 15.33 ± 14.73 |

| 15 minutes | Rinsing with Water | 6.19 ± 5.97 |

| 60 minutes | No Rinsing | 1.68 ± 0.83 |

| 60 minutes | Rinsing with Water | 0.60 ± 0.37 |

Data sourced from a randomized clinical trial investigating the effect of rinsing on salivary fluoride levels after brushing with this compound® Gelée.[1][2]

In Vitro Fluoride Release

In vitro models are crucial for understanding the fundamental release characteristics of fluoride from a formulation under controlled conditions.

Table 2: Fluoride Ion Release from Fluormex Gel (an this compound-related formulation) into Various Solutions after 48 Hours

| Incubation Solution | Median Fluoride Concentration (ppm) [Range] |

| Tap Water | 7035 [6899–7100] |

| Distilled Water | 13,666 [12,570–13,900] |

| Demineralized Water | 16,917 [16,582–17,090] |

| 0.9% NaCl | 9893 [9541–9893] |

| Artificial Saliva | 13,896 [13,896–13,908] |

This study highlights how the composition of the surrounding medium can influence the extent of fluoride release from the gel matrix.[3][4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. The following sections describe common protocols used in the assessment of fluoride bioavailability from dental formulations like this compound®.

In Vivo Salivary Fluoride Analysis

This protocol is designed to measure the concentration of bioavailable fluoride in saliva after the application of a topical fluoride product.

Objective: To determine the fluoride concentration in saliva over time following the use of an this compound® formulation.

Materials:

-

This compound® formulation (e.g., this compound® Gelée)

-

Sterile 50 mL Falcon tubes for saliva collection

-

Timer

-

Fluoride ion-selective electrode (ISE) and ion analyzer

-

TISAB (Total Ionic Strength Adjustment Buffer)

-

Fluoride standard solutions for calibration

Procedure:

-

Participant Recruitment: Select healthy volunteers who meet the inclusion criteria for the study.

-

Baseline Saliva Collection: Participants provide an unstimulated saliva sample into a sterile Falcon tube. This serves as the baseline fluoride concentration.

-

Product Application: Participants brush their teeth with a standardized amount of the this compound® formulation for a specified duration (e.g., 2 minutes).

-

Post-Application Saliva Collection: Saliva samples are collected at predetermined time intervals (e.g., 15 and 60 minutes) after brushing. For studies investigating the effect of rinsing, participants are divided into groups (rinsing vs. no rinsing).

-

Sample Preparation and Analysis:

-

An equal volume of TISAB is added to each saliva sample to decomplex fluoride ions and provide a constant ionic strength.

-

The fluoride ion-selective electrode is calibrated using a series of standard fluoride solutions.

-

The fluoride concentration in each saliva sample is measured using the calibrated electrode.

-

-

Data Analysis: The mean fluoride concentrations at each time point are calculated and statistically analyzed to determine significant differences between treatment groups and from baseline.

In Vitro Fluoride Release Assay

This protocol evaluates the release of fluoride from a dental product into an aqueous medium.

Objective: To quantify the amount of fluoride released from an this compound® gel formulation into different solutions over a 48-hour period.

Materials:

-

This compound® gel formulation

-

Various incubation solutions (e.g., tap water, distilled water, demineralized water, 0.9% NaCl, artificial saliva)

-

Polypropylene tubes

-

Vortex mixer

-

Incubator set at 37°C

-

Fluoride ion-selective electrode (ISE) and ion analyzer

-

TISAB

Procedure:

-

Sample Preparation: A precise amount of the this compound® gel is placed into separate polypropylene tubes for each incubation solution.

-

Incubation: A specific volume of each incubation solution is added to the respective tubes. The tubes are vortexed to ensure mixing and then placed in an incubator at 37°C for 48 hours.

-

Fluoride Measurement:

-

After the incubation period, an aliquot of the supernatant from each tube is taken.

-

The aliquot is mixed with TISAB.

-

The fluoride concentration is measured using a calibrated fluoride ISE.

-

-

Data Analysis: The fluoride concentrations in the different solutions are compared to determine the influence of the medium on fluoride release.

Visualizations of Experimental Workflows

Diagrams illustrating the sequence of experimental steps can aid in the understanding and replication of research protocols.

Caption: Workflow for In Vivo Salivary Fluoride Bioavailability Study.

Caption: Workflow for In Vitro Fluoride Release Assay.

This technical guide provides a foundational understanding of the early-stage research concerning the bioavailability of fluoride from this compound® formulations. The presented data and protocols offer valuable insights for researchers and professionals in the field of oral care product development. Further research is encouraged to expand the knowledge base on a wider range of this compound® products and to explore other aspects of fluoride bioavailability, such as enamel fluoride uptake and remineralization potential.

References

- 1. Randomized investigation of the bioavailability of fluoride in saliva after administration of sodium fluoride, amine fluoride and fluoride containing bioactive glass dentifrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluoride bioavailability in saliva and plaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medicaljournalssweden.se [medicaljournalssweden.se]

- 4. researchgate.net [researchgate.net]

The Enduring Presence: An In-depth Technical Guide to the Substantivity of Olaflur on Enamel and Dentin Surfaces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the substantivity of olaflur, an organic amine fluoride, on dental enamel and dentin. Substantivity, the ability of a substance to adhere to a surface and be released over time, is a critical factor in the prolonged efficacy of topical anti-caries agents. This document synthesizes available quantitative data, details the experimental protocols used to assess substantivity, and visualizes the underlying mechanisms and workflows.

Quantitative Analysis of Olaflur Substantivity

The substantivity of olaflur is attributed to its unique molecular structure, featuring a hydrophilic amine group and a lipophilic hydrocarbon chain. This configuration facilitates the formation of a persistent film on tooth surfaces, enabling sustained fluoride release.[1] The following tables summarize quantitative data from various in vitro and in situ studies, comparing the fluoride uptake and retention of amine fluorides (including olaflur) with other fluoride compounds on both enamel and dentin.

Table 1: Fluoride Uptake in Enamel from Various Fluoride Compounds

| Fluoride Compound | Fluoride Concentration in Product | Duration of Application | Enamel Fluoride Uptake (µg/cm²) | Statistical Significance | Reference |

| Amine Fluoride (AmF) | Equimolar solutions | Not Specified | Highest among tested compounds | p ≤ 0.003 (vs. NaF and SnF₂) | [2] |

| Stannous Fluoride (SnF₂) | Equimolar solutions | Not Specified | Intermediate | Not statistically different from NaF | [2] |

| Sodium Fluoride (NaF) | Equimolar solutions | Not Specified | Lowest among tested compounds | Not statistically different from SnF₂ | [2] |

| AmF Toothpaste + AmF Mouthrinse | 1250 ppm F⁻ (toothpaste), 250 ppm F⁻ (mouthrinse) | 20 days | Highest among tested regimens | p < 0.05 (vs. other regimens) | [1] |

| AmF Toothpaste | 1250 ppm F⁻ | 20 days | Intermediate | - | [1] |

| Sodium Monofluorophosphate (NaMFP) Toothpaste | 1250 ppm F⁻ | 20 days | Lower than AmF regimens | - | [1] |

| NaMFP Toothpaste + NaMFP Varnish | 1250 ppm F⁻ (both) | 20 days | Intermediate | - | [1] |

| Amine Fluoride Toothpaste + Mouthrinse | 1400 mg/L (toothpaste), 250 mg/L (mouthrinse) | 15 days | 0.19 µg/mm² | p < 0.05 (vs. other groups) | [3] |

Table 2: Fluoride Retention in Enamel and Dentin Over Time

| Tissue | Fluoride Compound | Initial Fluoride Concentration | Time Point | Measured Fluoride | Key Findings | Reference |

| Enamel | Amine Fluoride (elmex fluid) | 10,000 ppm F⁻ | 5 min, 1, 2, 3, 4 weeks | KOH-soluble fluoride (KOHF), Structurally bound fluoride (SBF) | KOHF decreased over time, while SBF increased for up to 3 weeks.[4] | [4] |

| Enamel | Fluoride Gel | Not Specified | 6 months | 52.55 ± 8.47 ppm (lased), 12.18 ± 6.82 ppm (unlased) | Lased enamel retained significantly more fluoride.[5] | [5] |

| Dentin | Amine Fluoride Solution | 1.23% F⁻ | Immediately after application | 48.7 ± 14 µg/cm² (KOH-soluble) | KOH-soluble fluoride decreased drastically over 5 days. | [6] |

| Dentin | Amine Fluoride Solution | 1.23% F⁻ | 1, 3, 5 days | Structurally bound fluoride | Increased one day after fluoridation in the top 40µm. | [6] |

Experimental Protocols for Assessing Olaflur Substantivity

The quantification of olaflur's substantivity involves a series of meticulous experimental procedures. The following sections detail the methodologies for key experiments cited in the literature.

Sample Preparation

-

Tooth Selection: Sound, caries-free human third molars are selected.

-

Specimen Creation:

-

Enamel Slabs: The crowns are sectioned to create enamel slabs of standardized dimensions (e.g., 4x4 mm). The enamel surfaces are then polished with a series of abrasive papers and polishing cloths to create a smooth, standardized surface.

-

Dentin Discs: The roots are sectioned into 1.5 mm thick dentinal discs using a diamond saw. The surfaces are polished to expose the dentin tubules.

-

-

Artificial Lesion Formation (for remineralization studies): Specimens are immersed in a demineralizing solution (e.g., 0.1 M lactic acid and 0.2% Carbopol 907, 50% saturated with hydroxyapatite at pH 5.0) for a specified period (e.g., 24 hours) to create artificial carious lesions.[7]

-

Sterilization and Storage: Samples are sterilized (e.g., with ethylene oxide) and stored in a humid environment to prevent dehydration.

Application of Fluoride Agents

-

Grouping: Specimens are randomly assigned to different treatment groups (e.g., olaflur, sodium fluoride, placebo).

-

Application:

-

Rinsing: After application, specimens are rinsed with distilled or deionized water to remove excess fluoride.

-

In Vitro/In Situ Incubation:

-

In Vitro: Specimens are stored in artificial saliva, which is changed regularly.

-

In Situ: Specimens are mounted in intra-oral appliances worn by volunteers, allowing for exposure to the oral environment.[4]

-

Analytical Techniques for Fluoride Quantification

-

Biopsy Procedure: A microdrill is used to take small biopsies of the enamel surface to a specific depth (e.g., 100 µm).[2]

-

Sample Processing: The collected enamel powder from each biopsy is dissolved in an acidic solution (e.g., perchloric acid) and buffered.[2]

-

Fluoride Measurement: The fluoride concentration in the resulting solution is measured using a fluoride ion-selective electrode.[1]

-

KOH-Soluble Fluoride Extraction: The dentin surface is treated with a potassium hydroxide (KOH) solution to extract the loosely bound, "KOH-soluble" fluoride.[6]

-

Grinding: A specialized grinding apparatus is used to remove thin layers of the dentin (e.g., 20 µm increments).[6]

-

Fluoride Analysis: The fluoride content of the removed dentin powder is determined to quantify the "structurally bound" fluoride at different depths.[6]

-

Sample Preparation: The treated enamel or dentin specimen is mounted for analysis.

-

Analysis: A primary ion beam (e.g., Bi₃²⁺) is rastered over the sample surface, causing the emission of secondary ions.[9] A time-of-flight mass analyzer separates these ions based on their mass-to-charge ratio, providing a detailed elemental and molecular composition of the surface.

-

Depth Profiling: The sample is sputtered with a separate ion beam in an alternating fashion to analyze the elemental composition as a function of depth.[10]

-

Sample Placement: The treated tooth specimen is placed in a high-vacuum chamber.

-

X-ray Irradiation: The sample surface is irradiated with a monochromatic X-ray beam, causing the emission of photoelectrons.

-

Electron Energy Analysis: The kinetic energy of the emitted photoelectrons is measured. The binding energy of the electrons can then be calculated, which is characteristic of each element and its chemical state. This allows for the identification and quantification of elements on the tooth surface.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the investigation of olaflur's substantivity.

Conclusion

The available evidence strongly indicates that olaflur exhibits superior substantivity on both enamel and dentin surfaces compared to inorganic fluorides. This enhanced retention is primarily due to its amphiphilic nature, which promotes the formation of a stable film that acts as a reservoir for sustained fluoride release. The detailed experimental protocols and analytical techniques described herein provide a framework for the continued investigation and development of fluoride-based therapies. Future research should focus on direct comparative studies of olaflur's substantivity on enamel and dentin under various clinically relevant conditions to further optimize its application in caries prevention.

References

- 1. In vivo enamel fluoride uptake after use of fluoride products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Laboratory enamel fluoride uptake from fluoride products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluoride uptake, retention, and remineralization efficacy of a highly concentrated fluoride solution on enamel lesions in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Increase of enamel fluoride retention by low fluence argon laser beam: a 6-month follow-up study in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. annalsofdentalspecialty.net.in [annalsofdentalspecialty.net.in]

- 7. mmclibrary.com [mmclibrary.com]

- 8. assets.ctfassets.net [assets.ctfassets.net]

- 9. researchgate.net [researchgate.net]

- 10. haleonhealthpartner.com [haleonhealthpartner.com]

Spectroscopic Analysis of Amine Fluoride Binding to Tooth Structures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques utilized to analyze the binding of amine fluorides to tooth structures, primarily enamel and dentin. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the methodologies, quantitative data, and chemical pathways involved in this critical area of dental research.

Introduction: The Role of Amine Fluorides in Dental Health

Amine fluorides are organic fluoride compounds that have demonstrated significant efficacy in the prevention of dental caries. Their unique chemical structure, featuring a hydrophobic alkyl chain and a hydrophilic amine group, contributes to their prolonged retention on tooth surfaces and enhanced fluoride uptake. Spectroscopic analysis is indispensable for elucidating the mechanisms of action of amine fluorides, providing detailed insights into their interaction with hydroxyapatite, the primary mineral component of enamel and dentin. These techniques allow for the qualitative and quantitative assessment of fluoride binding, the identification of reaction products, and a deeper understanding of the chemical changes that impart increased acid resistance to the tooth structure.

Quantitative Data on Amine Fluoride Binding

The following tables summarize quantitative data from various studies, comparing the efficacy of amine fluoride to other fluoride compounds, particularly sodium fluoride (NaF), in terms of fluoride uptake and enamel microhardness.

Table 1: Comparative Fluoride Uptake in Enamel

| Fluoride Agent | Concentration | Treatment Time | Fluoride Uptake (µg/cm²) | Citation |

| Amine Fluoride | 1% F⁻ | 3 min (3 successive days) | Superior to 0.25% AmF | [1] |

| Amine Fluoride | 0.5% F⁻ | 3 min (3 successive days) | Not significantly different from 1% AmF | [1] |

| Amine Fluoride | 0.25% F⁻ | 3 min (3 successive days) | Significantly lower than 1% and 0.5% AmF | [1] |

| Amine Fluoride (acidic, pH 3.9) | 1% F⁻ | 3 min | Significantly reduced enamel loss | [2][3] |

| Sodium Fluoride (acidic, pH 3.9) | 1% F⁻ | 3 min | No significant reduction in enamel loss | [2][3] |

| Sodium Fluoride (neutral, pH 7.0) | 1% F⁻ | 3 min | No significant reduction in enamel loss | [2][3] |

Table 2: Effect on Enamel Microhardness (Vickers Hardness Number - VHN)

| Treatment Group | Baseline VHN (Mean) | VHN After Demineralization (Mean) | VHN After Remineralization (Mean) | Statistical Significance | Citation |

| Sodium Fluoride | 357.23 - 358.41 | 332.37 - 333.11 | 348.58 | Did not restore to baseline | [4] |

| Amine Fluoride | 357.23 - 358.41 | 332.37 - 333.11 | 362.73 | Statistically significant increase from baseline | [4] |

Experimental Protocols

This section provides detailed methodologies for key spectroscopic techniques used to analyze amine fluoride binding to tooth structures.

Sample Preparation

A standardized sample preparation protocol is crucial for obtaining reliable and reproducible results.

-

Tooth Selection: Use caries-free human or bovine teeth, stored in a thymol solution to prevent bacterial growth.

-

Sectioning: Section the teeth to obtain enamel or dentin slabs of standardized dimensions using a low-speed diamond saw under constant water cooling.

-

Polishing: Polish the surfaces of the slabs with a series of silicon carbide papers of decreasing grit size to create a smooth, standardized surface.

-

Cleaning: Ultrasonically clean the polished slabs in deionized water to remove any debris.

-

Demineralization (Optional): To simulate carious lesions, immerse the samples in a demineralizing solution (e.g., 0.1 M acetate buffer, pH 5.0) for a specified period.

-

Fluoride Treatment: Expose the prepared samples to the amine fluoride solution for a defined time and at a specific concentration and pH.

-

Rinsing: Thoroughly rinse the treated samples with deionized water to remove any loosely bound fluoride.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy, particularly in the Attenuated Total Reflectance (ATR) mode, is used to identify changes in the chemical functional groups of the tooth mineral upon fluoride treatment.

-

Instrument: FTIR spectrometer with a diamond ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.[5]

-

Resolution: 4 cm⁻¹.[5]

-

Scans: 16-64 scans per sample.[5]

-

Procedure:

-

Obtain a background spectrum of the clean ATR crystal.

-

Press the prepared tooth sample firmly against the ATR crystal.

-

Acquire the FTIR spectrum.

-

Analyze the spectra for changes in the phosphate (ν1, ν3 PO₄³⁻), carbonate (ν2 CO₃²⁻), and hydroxyl (OH⁻) bands, which indicate the formation of fluorapatite or calcium fluoride.

-

Raman Spectroscopy

Raman spectroscopy provides detailed information about the molecular vibrations and can be used to characterize the crystalline structure of the tooth mineral.

-

Instrument: Raman microscope.

-

Laser Excitation: Typically a near-infrared laser (e.g., 785 nm) to minimize fluorescence from the organic components of the tooth.

-

Spectral Range: 400-1800 cm⁻¹.

-

Objective: 50x or 100x objective.

-

Acquisition Time: Varies depending on signal intensity, typically 10-60 seconds per spectrum.

-

Procedure:

-

Calibrate the spectrometer using a standard reference material (e.g., silicon).

-

Focus the laser on the surface of the prepared tooth sample.

-

Acquire the Raman spectrum.

-

Analyze the spectra for shifts in the phosphate (ν1 PO₄³⁻ at ~960 cm⁻¹) and carbonate bands, and the appearance of new bands corresponding to CaF₂. A shift in the main phosphate peak can indicate the substitution of hydroxyl groups with fluoride ions.[6]

-

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of the tooth surface. When combined with ion etching, it can be used for depth profiling.

-

Instrument: XPS system with a monochromatic Al Kα X-ray source.

-

Analysis Chamber Pressure: <10⁻⁸ mbar.

-

Take-off Angle: Typically 45° or 90°.

-

Survey Scan Pass Energy: ~160 eV.

-

High-Resolution Scan Pass Energy: ~20-40 eV for F 1s, Ca 2p, P 2p, O 1s, and C 1s regions.

-

Ion Etching (for depth profiling): Argon ion beam (e.g., 1-3 keV). The etch rate needs to be calibrated for hydroxyapatite.

-

Procedure:

-

Mount the prepared tooth sample on a sample holder.

-

Introduce the sample into the ultra-high vacuum analysis chamber.

-

Acquire a survey spectrum to identify the elements present on the surface.

-

Acquire high-resolution spectra for the elements of interest to determine their chemical states.

-

For depth profiling, alternately etch the surface with the argon ion beam for a set time and acquire high-resolution spectra.

-

Analyze the data to determine the elemental concentrations and chemical states as a function of depth. This can reveal the penetration depth of fluoride and the different fluoride-containing layers formed.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ¹⁹F Magic Angle Spinning (MAS) NMR is a powerful technique for identifying and quantifying the different fluorine species present in the tooth structure.

-

Instrument: Solid-state NMR spectrometer.

-

MAS Rate: 10-15 kHz.

-

¹⁹F Larmor Frequency: Dependent on the magnetic field strength of the spectrometer.

-

Pulse Sequence: Single-pulse excitation with high-power proton decoupling.

-

Recycle Delay: Sufficiently long to allow for full relaxation of the ¹⁹F nuclei.

-

Chemical Shift Reference: Typically referenced to a known fluorine compound like C₆F₆ or CFCl₃.

-

Procedure:

-

Grind the prepared tooth sample into a fine powder.

-

Pack the powdered sample into a MAS rotor.

-

Insert the rotor into the NMR probe and spin at the desired rate.

-

Acquire the ¹⁹F MAS NMR spectrum.

-

Analyze the spectrum to identify peaks corresponding to different fluorine environments, such as fluorapatite (FAP), calcium fluoride (CaF₂), and loosely bound fluoride.[9]

-

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key chemical interactions and experimental workflows.

Amine Fluoride Interaction with Hydroxyapatite

Caption: Chemical interaction pathway of amine fluoride with hydroxyapatite on the tooth enamel surface.

Experimental Workflow for Spectroscopic Analysis

Caption: General experimental workflow for the spectroscopic analysis of amine fluoride on tooth structures.

References

- 1. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 2. zora.uzh.ch [zora.uzh.ch]

- 3. Effect of Sodium, Amine and Stannous Fluoride on Enamel Erosion IADR Abstract Archives [iadr.abstractarchives.com]

- 4. youtube.com [youtube.com]

- 5. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Coupled with Principal Component Analysis and Polymerase Chain Reaction (PCR) Assay for the Detection of Porcine and Bovine Gelatins in Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Elemental depth profiling of fluoridated hydroxyapatite: saving your dentition by the skin of your teeth? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Composition of fluoridated dental enamel studied by x-ray photoelectron spectroscopy (ESCA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular-scale investigation of fluoride sorption mechanism by nanosized hydroxyapatite using 19F solid-state NMR spectroscopy [agris.fao.org]

Methodological & Application

Protocol for testing the efficacy of Elmex toothpaste in a laboratory setting

Application Note & Protocol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive suite of in-vitro laboratory protocols to evaluate the efficacy of Elmex® toothpaste. The methodologies detailed herein are designed to substantiate key product claims related to anti-caries, enamel protection, and anti-plaque activities. The protocols are intended for execution in a controlled laboratory environment by trained scientific personnel.

The primary active ingredients in the this compound® formulations considered in this protocol are Arginine, Zinc Phosphate, and Sodium Monofluorophosphate. The synergistic action of these components is proposed to provide a multi-faceted approach to oral health, including promoting enamel remineralization, enhancing resistance to acid erosion, and disrupting dental plaque biofilms.

Mechanism of Action: Proposed Signaling Pathway

The active ingredients in this compound® toothpaste are believed to exert their effects through a combination of chemical and physical interactions with the tooth surface and dental plaque. The proposed mechanism of action is illustrated in the signaling pathway diagram below.

Caption: Proposed mechanism of action of this compound® active ingredients.

Experimental Protocols

The following protocols outline the in-vitro methodologies for assessing the efficacy of this compound® toothpaste against a negative control (e.g., a fluoride-free placebo toothpaste) and a positive control (e.g., a commercially available fluoride toothpaste).

Sample Preparation

3.1.1. Toothpaste Slurry Preparation:

-

Prepare a 1:3 (w/w) slurry of this compound® toothpaste and deionized water.

-

Stir the mixture vigorously for 2 minutes to ensure homogeneity.

-

Prepare fresh slurries for each experiment.

3.1.2. Enamel Specimen Preparation:

-

Use sound, extracted human or bovine molars, free of caries or cracks.

-

Section the crowns from the roots and embed the crowns in acrylic resin.

-

Grind the enamel surfaces flat using a series of silicon carbide papers (600, 800, and 1200 grit) under water cooling.

-

Polish the surfaces to a mirror finish with a diamond suspension (1 µm).

-

Verify the surface integrity and absence of defects using a stereomicroscope.

Anti-Caries Efficacy: Enamel Remineralization

This protocol utilizes a pH cycling model to simulate the demineralization and remineralization processes that occur in the oral cavity.

Experimental Workflow:

Caption: Workflow for the enamel remineralization (pH cycling) assay.

Protocol:

-

Baseline Microhardness: Measure the baseline surface microhardness (SMH) of the prepared enamel specimens using a Vickers microhardness tester with a 50g load and 15-second dwell time.

-

Artificial Lesion Creation: Immerse the specimens in a demineralizing solution (2.2 mM CaCl₂, 2.2 mM KH₂PO₄, 50 mM acetic acid, pH 4.5) for 96 hours at 37°C to create artificial caries lesions.

-

Post-Demineralization Microhardness: Measure the SMH of the demineralized specimens.

-

pH Cycling: Subject the specimens to a 10-day pH cycling regimen:

-

Demineralization: 6 hours daily in the demineralizing solution.

-

Remineralization: 18 hours daily in a remineralizing solution (1.5 mM CaCl₂, 0.9 mM KH₂PO₄, 150 mM KCl, 20 mM HEPES buffer, pH 7.0).

-

-

Treatment: During the remineralization phase, treat the specimens twice daily for 2 minutes with the prepared toothpaste slurries.

-

Final Microhardness: After the 10-day cycle, measure the final SMH.

-

Data Analysis: Calculate the percentage of surface hardness recovery (%SHR) for each group.

Enamel Protection: Resistance to Dental Erosion

This protocol assesses the ability of the toothpaste to protect enamel from acidic erosion.

Experimental Workflow:

Caption: Workflow for the in-vitro dental erosion assay.

Protocol:

-

Baseline Profilometry: Create a baseline surface profile of the enamel specimens using a non-contact profilometer.

-

Erosion Cycling: For 5 days, subject the specimens to a cycle of:

-

Treatment: A 2-minute treatment with the toothpaste slurry.

-

Erosive Challenge: Four 2-minute immersions in an erosive solution (e.g., 0.3% citric acid, pH 3.2) spaced throughout the day.

-

-

Final Profilometry: After 5 days, obtain a final surface profile.

-

Data Analysis: Calculate the average enamel surface loss in micrometers (µm) for each treatment group.

Anti-Plaque Efficacy: Streptococcus mutans Biofilm Inhibition

This protocol evaluates the toothpaste's ability to inhibit the formation of a Streptococcus mutans biofilm.

Protocol:

-

Inoculum Preparation: Culture S. mutans (e.g., ATCC 25175) in Brain Heart Infusion (BHI) broth supplemented with 1% sucrose at 37°C in a 5% CO₂ atmosphere to an optical density of 0.5 at 600 nm.

-

Biofilm Formation:

-

Place sterile hydroxyapatite discs in a 24-well plate.

-

Add 1 ml of the prepared S. mutans inoculum to each well.

-

Incubate for 24 hours at 37°C in 5% CO₂ to allow for initial biofilm formation.

-

-

Treatment:

-

After 24 hours, remove the culture medium and gently wash the discs with phosphate-buffered saline (PBS).

-

Add 1 ml of fresh BHI with 1% sucrose containing a 1:3 dilution of the toothpaste slurry to each well.

-

Incubate for a further 24 hours.

-

-

Quantification (Crystal Violet Assay):

-

Wash the discs with PBS to remove non-adherent bacteria.

-

Stain the biofilms with 0.1% crystal violet for 15 minutes.

-

Wash with PBS to remove excess stain.

-

Solubilize the bound stain with 33% acetic acid.

-

Measure the absorbance of the solubilized stain at 570 nm using a microplate reader.

-

-

Data Analysis: Compare the absorbance values between the treatment groups to determine the percentage of biofilm inhibition.

Anti-Plaque Efficacy: In-Vitro Plaque Removal

This protocol uses a brushing simulator to assess the mechanical removal of an artificial plaque.

Protocol:

-

Artificial Plaque Formation: Grow a mature S. mutans biofilm on prepared enamel specimens as described in section 3.4.2.

-

Brushing Simulation:

-

Mount the biofilm-covered specimens in a brushing simulator.

-

Use a standardized soft-bristle toothbrush head.

-

Apply a 1:3 toothpaste slurry to the brush head.

-

Simulate brushing for 2 minutes with a standardized brushing force (e.g., 2.5 N) and stroke frequency.

-

-

Quantification:

-

After brushing, stain the remaining biofilm with a disclosing solution.

-

Capture digital images of the specimens.

-

Use image analysis software to quantify the percentage of remaining plaque coverage.

-

-

Data Analysis: Compare the percentage of plaque removal between the different treatment groups.

Data Presentation

All quantitative data should be summarized in the following tables for clear comparison.

Table 1: Enamel Remineralization - Surface Microhardness Recovery

| Treatment Group | Baseline SMH (VHN) | Post-Demineralization SMH (VHN) | Final SMH (VHN) | % Surface Hardness Recovery |

| This compound® | ||||

| Negative Control | ||||

| Positive Control |

Table 2: Enamel Protection - Surface Loss from Erosion

| Treatment Group | Initial Surface Profile | Final Surface Profile | Average Surface Loss (µm) |

| This compound® | |||

| Negative Control | |||

| Positive Control |

Table 3: Anti-Plaque - S. mutans Biofilm Inhibition

| Treatment Group | Absorbance (570 nm) | % Biofilm Inhibition |

| This compound® | ||

| Negative Control | ||

| Positive Control |

Table 4: Anti-Plaque - In-Vitro Plaque Removal

| Treatment Group | Initial Plaque Coverage (%) | Final Plaque Coverage (%) | % Plaque Removal |

| This compound® | 100 | ||

| Negative Control | 100 | ||

| Positive Control | 100 |

Conclusion